tert-butyl 1-[(3-fluorophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]-4-piperidinylcarbamate
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Overview
Description
tert-butyl 1-[(3-fluorophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]-4-piperidinylcarbamate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-[(3-fluorophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]-4-piperidinylcarbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the piperidine ring and the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 1-[(3-fluorophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]-4-piperidinylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution on the fluorophenyl group could introduce various substituents.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 1-[(3-fluorophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]-4-piperidinylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions of various biomolecules. Its ability to interact with specific proteins or enzymes can provide insights into biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 1-[(3-fluorophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]-4-piperidinylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl {1-[(3-chlorophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidin-4-yl}carbamate
- Tert-butyl {1-[(3-bromophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidin-4-yl}carbamate
Uniqueness
The uniqueness of tert-butyl 1-[(3-fluorophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]-4-piperidinylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity and specificity for certain molecular targets.
Properties
CAS No. |
1676069-64-9 |
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Molecular Formula |
C21H26FN5O3S |
Molecular Weight |
447.5g/mol |
IUPAC Name |
tert-butyl N-[1-[(3-fluorophenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C21H26FN5O3S/c1-21(2,3)30-20(29)25-15-7-9-26(10-8-15)16(13-5-4-6-14(22)11-13)17-18(28)27-19(31-17)23-12-24-27/h4-6,11-12,15-16,28H,7-10H2,1-3H3,(H,25,29) |
InChI Key |
IMXDYYMHTQBKQV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC=N4)S3)O |
Origin of Product |
United States |
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